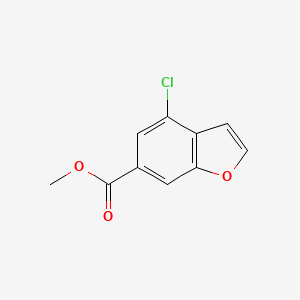

Methyl 4-Chloro-6-benzofurancarboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7ClO3 |

|---|---|

Molecular Weight |

210.61 g/mol |

IUPAC Name |

methyl 4-chloro-1-benzofuran-6-carboxylate |

InChI |

InChI=1S/C10H7ClO3/c1-13-10(12)6-4-8(11)7-2-3-14-9(7)5-6/h2-5H,1H3 |

InChI Key |

UAHOSGDBIFPDCT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CO2)C(=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Chloro 6 Benzofurancarboxylate and Its Analogues

Classical Synthetic Approaches

Classical methods for synthesizing the benzofuran (B130515) ring often involve multi-step sequences starting from readily available phenolic precursors. These approaches, while robust, can sometimes require harsh reaction conditions and may not be the most atom-economical.

Multi-Step Synthesis Pathways

The construction of the benzofuran skeleton through classical multi-step synthesis often involves the formation of the furan (B31954) ring onto a pre-existing benzene (B151609) derivative. A common strategy is the cyclization of α-phenoxy ketones, which can be prepared from the corresponding phenols. For a target molecule like Methyl 4-Chloro-6-benzofurancarboxylate, a hypothetical multi-step pathway could be envisioned starting from a suitably substituted phenol (B47542).

One established route involves the reaction of a substituted salicylaldehyde with an ethyl chloroacetate (B1199739) in the presence of a base, followed by cyclization. researchgate.net Another approach is the one-pot preparation of halo-functionalized benzofurans. For instance, 4-halobenzo[b]furans can be synthesized from O-haloaryl N,N-diethyl carbamates through a sequence of alkynylation and a hydrolysis-cyclization cascade. nih.gov This method is particularly relevant for introducing the chloro substituent at the 4-position with high regioselectivity, as the use of m-halophenols in other methods can often lead to mixtures of 4- and 6-halobenzofurans. nih.gov

A specific example for a related compound, methyl 4-chloro-6-(chloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, was synthesized by chlorination of the corresponding benzofuran ester derivative with chlorine gas generated from potassium permanganate and hydrochloric acid. mdpi.com While the substitution pattern is different, this demonstrates a classical approach to the halogenation of a pre-formed benzofuran ring.

The synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives has been achieved through a one-pot, three-step process involving a Williamson ether synthesis, ester hydrolysis, and intramolecular electrophilic cyclization. researchgate.net This highlights the utility of multi-component, one-pot reactions in classical synthesis to improve efficiency.

Precursor Chemistry and Intermediate Generation

The success of classical benzofuran syntheses is highly dependent on the availability and preparation of key precursors and intermediates. Phenolic compounds are among the most common starting materials. For the synthesis of this compound, a key precursor would be a 3-chloro-5-hydroxyphenyl derivative.

The generation of intermediates often involves standard organic transformations. For example, the synthesis of 4-halobenzo[b]furans from O-haloaryl N,N-diethyl carbamates proceeds through an o-lithiated carbamate intermediate, which is then alkynylated. nih.gov This intermediate subsequently undergoes hydrolysis and cyclization to form the benzofuran ring. nih.gov

In another classical approach, o-iodophenols can serve as precursors, which are coupled with acyl chlorides and phosphorus ylides in a copper-catalyzed, one-pot tandem reaction to generate 2,3-disubstituted benzofurans. acs.org The in-situ generation of allene intermediates is a key feature of this methodology. acs.org

The table below summarizes some classical approaches to benzofuran synthesis, highlighting the precursors and general reaction types.

| Synthesis Strategy | Precursors | Key Intermediates | Reaction Type |

| From O-haloaryl carbamates | O-haloaryl N,N-diethyl carbamates, alkynes | o-lithiated carbamates, o-alkynyl carbamates | Alkynylation, Hydrolysis, Cyclization |

| From salicylaldehydes | Substituted salicylaldehydes, ethyl chloroacetate | - | Condensation, Cyclization |

| From o-iodophenols | o-iodophenols, acyl chlorides, phosphorus ylides | Allenes | C-arylation, Cyclization |

| Halogenation of benzofurans | Substituted benzofuran esters, chlorine gas | - | Electrophilic aromatic substitution |

Modern and Sustainable Synthetic Strategies

Modern synthetic methods for benzofurans focus on improving efficiency, selectivity, and sustainability. These strategies often employ catalytic systems and innovative reaction conditions to overcome the limitations of classical approaches.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to benzofuran synthesis aims to reduce waste, avoid hazardous reagents, and improve energy efficiency. One-pot reactions are a key aspect of this, as they minimize the need for purification of intermediates, saving time and resources. researchgate.net

A notable example of a green synthetic protocol is the use of water as a solvent. A copper-TMEDA catalyzed transformation of ketone derivatives into benzofurans has been developed that proceeds in water without the need for organic co-solvents. organic-chemistry.org This method is not only environmentally benign but also allows for the reutilization of the catalyst. organic-chemistry.org Visible-light-mediated catalysis is another green approach, which has been used to synthesize benzofuran heterocycles from disulfides and enynes, offering a sustainable alternative to traditional methods that may require high temperatures or stoichiometric reagents. nih.gov

Catalytic Approaches and Catalyst Design (e.g., Palladium, Copper, Nickel, Silver, Gold, Rhodium)

Transition metal catalysis has revolutionized the synthesis of benzofurans, providing highly efficient and selective routes to a wide range of derivatives.

Palladium: Palladium catalysts are widely used for constructing the benzofuran ring. nih.gov Methods include the palladium-catalyzed cyclization of 1,6-enynes and disilanes to produce silyl benzofurans. rsc.org Another powerful strategy is the C-H activation/oxidation tandem reaction of 2-hydroxystyrenes and iodobenzenes. rsc.org Palladium-catalyzed Tsuji-Trost-type reactions of benzofuran-2-ylmethyl acetates with various nucleophiles have also been developed for the functionalization of the benzofuran core. nih.govunicatt.it The choice of the palladium catalyst and ligand system is crucial for the success of these reactions, with different systems being optimal for different types of nucleophiles. unicatt.it

Copper: Copper catalysis is also prominent in benzofuran synthesis. Copper-mediated oxidative annulation of phenols and unactivated internal alkynes provides a direct route to benzofuran derivatives. rsc.org A facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes has been reported, using molecular oxygen as the oxidant in a one-pot procedure. semanticscholar.org Copper catalysts, in conjunction with palladium, are also used in Sonogashira coupling reactions between terminal alkynes and iodophenols, followed by intramolecular cyclization. nih.gov

The table below provides an overview of various catalytic systems used in the synthesis of benzofuran analogues.

| Catalyst Metal | Reaction Type | Reactants | Key Features |

| Palladium | C-H activation/oxidation | 2-hydroxystyrenes, iodobenzenes | High efficiency, tandem reaction |

| Palladium | Cyclization/Silylation | 1,6-enynes, disilanes | Mild conditions, good functional group tolerance |

| Copper | Oxidative annulation | Phenols, internal alkynes | Direct synthesis, use of unactivated alkynes |

| Copper | Aerobic oxidative cyclization | Phenols, alkynes | Use of molecular oxygen as oxidant, one-pot procedure |

| Gold | Cycloisomerization | 2-(iodoethynyl)aryl esters | rsc.orgsemanticscholar.org-iodine shift, C-O ring closure |

| Rhodium | - | - | (Information not prominently found in search results) |

| Nickel | - | - | (Information not prominently found in search results) |

| Silver | - | - | (Information not prominently found in search results) |

Flow Chemistry Applications

Flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages such as enhanced safety, precise control over reaction parameters, and improved scalability. thieme-connect.com This technology has been successfully applied to the synthesis of benzofurans.

A practical flow chemical synthesis of benzofurans has been developed starting from nitroalkanes and O-acetyl salicylaldehydes. thieme-connect.comresearchgate.net This protocol involves a two-step sequence: an initial base-promoted nitroaldol condensation followed by a Nef reaction. The entire transformation is carried out in a telescoped manner, meaning the sequential steps are performed in a continuous flow without isolating the intermediates. thieme-connect.com This approach not only improves efficiency but also allows for the safe handling of potentially unstable intermediates.

Another example is the development of an efficient and scalable flow route to a spiro[benzofuran-2,4'-piperidine] building block. acs.org This synthesis involves an umpolung reactivity of a hemiaminal intermediate generated in flow, followed by an intramolecular SNAr reaction. acs.org The use of flow chemistry in this context enables precise control over the reaction conditions, which is crucial for the success of the umpolung step. acs.org

Photochemical and Electrochemical Synthesis Methods

Recent advancements in synthetic organic chemistry have increasingly focused on photochemical and electrochemical methods. These techniques offer alternative, often milder, and more environmentally benign pathways to complex molecules by utilizing light or electrical energy to drive reactions.

Photochemical Synthesis

Photochemical reactions provide unique, metal-free pathways for the construction of the benzofuran ring. One notable method involves the reaction between 2-chlorophenol derivatives and terminal alkynes. This one-step process proceeds through an aryl cation intermediate to form both an aryl-C and a C-O bond simultaneously under mild conditions nih.gov. Another approach is the intramolecular photochemical Wittig reaction, which has been successfully employed for the synthesis of 2-aryl and 2-alkyl benzofurans scienceopen.com. Visible-light-mediated cyclization of 1,6-enynes with bromomalonates has also been reported as an atom-economical protocol that avoids the need for photocatalysts, oxidants, or transition metals acs.org.

Electrochemical Synthesis

Electrosynthesis offers another powerful tool for constructing benzofuran derivatives, often proceeding with high efficiency and selectivity. One established electrochemical approach is the cyclization of 2-alkynylphenols with various diselenides. This reaction, conducted in an undivided cell with platinum electrodes, generates substituted benzofurans in high yields via a seleniranium intermediate acs.org.

Another versatile method involves the electrooxidation of catechols in the presence of carbon-centered nucleophiles like dimedone researchgate.net. The anodically generated o-quinone undergoes a Michael addition with the nucleophile, leading to the formation of the benzofuran ring system researchgate.net. This galvanostatic, one-pot method is efficient and can be performed in an undivided cell researchgate.net. Furthermore, metal-catalyst-free electrochemical procedures have been developed that demonstrate high diastereoselectivity and are compatible with gram-scale synthesis, highlighting the scalability of this approach acs.org.

| Method Type | Starting Materials | Key Features | Product Class |

| Photochemical | 2-Chlorophenol derivatives, Terminal alkynes | Metal-free, Mild conditions, Tandem C-C/C-O bond formation nih.gov | 2-Substituted benzofurans nih.gov |

| Photochemical | 1,6-enynes, Bromomalonates | Visible-light mediated, Catalyst-free, Atom-economical acs.org | Carbonyl/hydroxyl substituted benzofurans acs.org |

| Electrochemical | 2-Alkynylphenols, Diselenides | Platinum electrodes, High yields, Undivided cell acs.org | Substituted benzofurans acs.org |

| Electrochemical | 3-Substituted catechols, Dimedone | Anodic oxidation, Michael addition, Galvanostatic researchgate.net | New benzofuran derivatives researchgate.net |

Stereoselective Synthesis Considerations

The synthesis of chiral benzofurans is of significant interest due to their prevalence in biologically active molecules. Achieving stereocontrol during the synthesis is a critical challenge that can be addressed through various asymmetric strategies. A mild, microwave-assisted route has been developed to synthesize optically active 2-substituted benzofurans from N-protected α-amino acids with good yields and without significant racemization organic-chemistry.orgnih.gov.

Chiral Auxiliary Approaches

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. This strategy has been applied to the synthesis of benzofuran derivatives. For instance, the use of an 8-aminoquinolyl auxiliary has been demonstrated in the copper-mediated synthesis of 2,3-disubstituted benzofurans from benzamides and benzoylacetonitriles nih.gov. Another approach has utilized chiral RP-(−)-menthyl phenylphosphine oxide to achieve the asymmetric synthesis of optically pure 3-phosphinoylbenzofurans, which contain a chiral P-stereogenic center nih.gov.

Asymmetric Catalysis in Benzofuran Synthesis

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product, is a highly efficient method for stereoselective synthesis.

Several catalytic systems have been developed for the asymmetric synthesis of benzofuran-containing molecules:

Chiral Squaramide Catalysis : An efficient and highly stereoselective [4+2] cyclization of azadienes and azlactones has been developed using a chiral squaramide catalyst. This method produces benzofuran-fused six-membered heterocycles in good yields with excellent diastereoselectivities and enantioselectivities (up to 99% ee) acs.org.

N-Heterocyclic Carbene (NHC) Catalysis : Asymmetric synthesis of benzofuran-2(3H)-ones bearing an all-carbon quaternary stereocenter has been achieved using noncovalent NHC catalysis. The reaction proceeds via an asymmetric intermolecular conjugate addition followed by lactonization nih.gov.

Palladium and Rhodium Catalysis : Transition metals like palladium and rhodium are widely used in asymmetric catalysis. Palladium-catalyzed reactions are central to many benzofuran syntheses, and rhodium-based catalysts have been employed in the multicomponent synthesis of optically active organic compounds acs.org.

| Asymmetric Strategy | Catalyst/Auxiliary Type | Reaction Type | Key Outcome |

| Chiral Auxiliary | 8-aminoquinolyl auxiliary nih.gov | Copper-mediated C-H activation/cyclization nih.gov | 2,3-disubstituted benzofurans nih.gov |

| Asymmetric Catalysis | Chiral Squaramide acs.org | [4+2] Cycloaddition acs.org | Benzofuran-fused N-heterocycles (>20:1 dr, up to 99% ee) acs.org |

| Asymmetric Catalysis | N-Heterocyclic Carbene (NHC) nih.gov | Conjugate addition/Lactonization nih.gov | Benzofuranones with C3 quaternary center nih.gov |

Scale-Up Methodologies and Process Optimization Research

The transition of a synthetic route from laboratory-scale to industrial production requires careful consideration of scalability, safety, cost-effectiveness, and environmental impact researchgate.net. Research into the scale-up of benzofuran synthesis has demonstrated the viability of several modern synthetic methods for larger-scale production.

Methodologies that have shown promise for scale-up include:

Palladium-Catalyzed Reactions : A one-pot synthesis of 2-arylbenzofurans involving a tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates has been shown to be readily scalable to gram quantities nih.gov.

Copper-Catalyzed Synthesis : A novel copper-catalyzed methodology for producing trifluoroethyl-substituted benzofuran derivatives has also been successfully demonstrated on a gram scale acs.org.

Electrochemical Synthesis : As mentioned previously, metal-catalyst-free electrochemical procedures for spiro[benzofuran-2,2′-furan]-3-ones have shown good adaptability for gram-scale synthesis acs.org.

Cascade Reactions : The scalability and practicality of a cascade process involving β-pyrones and phenols to synthesize 2-benzofuranyl-3-hydroxyacetones were verified through gram-scale reactions nih.gov.

Process optimization studies focus on refining reaction conditions to maximize yield, minimize waste, and ensure operational safety. For the synthesis of dihydrobenzofuran neolignans, optimization of oxidant type and concentration (e.g., silver(I) oxide), solvent, and reaction time has been systematically studied to improve conversion and selectivity scielo.brresearchgate.net. An optimized three-step process for preparing 6-hydroxybenzofuran, a key intermediate, has been developed and proven to be safe, cost-effective, and scalable, achieving a production scale of over 2.6 kg researchgate.net.

Reaction Chemistry and Mechanistic Investigations of Methyl 4 Chloro 6 Benzofurancarboxylate

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the case of Methyl 4-Chloro-6-benzofurancarboxylate, the reaction's outcome is governed by the directing effects of the substituents on both the benzene (B151609) and furan (B31954) portions of the molecule. The reaction proceeds via a two-step mechanism involving the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), followed by deprotonation to restore aromaticity. researchgate.net

The regioselectivity of EAS on this compound is complex due to the presence of multiple directing groups on a fused-ring system. The outcome of the substitution depends on the relative activating/deactivating and directing influences of the benzofuran (B130515) ring system itself, the chloro group, and the methyl carboxylate group.

Benzofuran Ring System: The benzofuran nucleus is generally activated towards electrophilic attack compared to benzene. The oxygen atom can stabilize the intermediate carbocation through resonance. Electrophilic attack typically occurs preferentially on the electron-rich furan ring at the C2 or C3 position.

Methyl Carboxylate Group (at C6): The ester group is strongly electron-withdrawing through both induction and resonance. It is a strong deactivator and a meta-director. youtube.com

The concepts of kinetic and thermodynamic control are crucial when multiple products are possible, as is the case with the electrophilic substitution of this molecule. wikipedia.orglibretexts.orglibretexts.org

Kinetic Control: The kinetic product is the one that is formed the fastest, meaning it proceeds through the transition state with the lowest activation energy. wikipedia.orglibretexts.org This pathway is typically favored at lower reaction temperatures and shorter reaction times. wikipedia.orgyoutube.com In the context of EAS, this often corresponds to the attack at the most nucleophilic position that leads to the most stable carbocation intermediate.

Thermodynamic Control: The thermodynamic product is the most stable product. wikipedia.orglibretexts.org This pathway is favored under conditions that allow for equilibrium to be established, such as higher temperatures and longer reaction times, which provide enough energy to overcome the activation barriers for both forward and reverse reactions. libretexts.orgyoutube.com The most stable product may not be the one that forms the fastest.

For this compound, an electrophilic attack might kinetically favor one position (e.g., C2 on the furan ring), but if the resulting product can rearrange or if an alternative pathway with a higher activation energy leads to a more stable isomer, the product distribution could change under thermodynamic conditions. For instance, steric repulsion in one isomer might make it less stable than another, even if it forms more rapidly.

Nucleophilic Substitution Reactions at the Chloro Position

The chlorine atom at the C4 position is attached to an sp²-hybridized carbon of the aromatic ring, making it generally unreactive towards classical SN1 and SN2 reactions. However, it can be substituted through other pathways, notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Direct displacement of the chloride, often referred to as a ligand exchange or Nucleophilic Aromatic Substitution (SNAr), is possible on this substrate. The SNAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.orgyoutube.com

In this compound, the methyl carboxylate group is in the para position relative to the chloro group. This positioning is crucial as it allows for the stabilization of the negative charge in the intermediate Meisenheimer complex through resonance. libretexts.orgyoutube.com The reaction proceeds via a two-step addition-elimination mechanism:

Addition: A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). libretexts.org The electron-withdrawing ester group helps to delocalize the negative charge.

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. libretexts.org

This pathway allows for the substitution of the chloro group with various nucleophiles such as amines, alkoxides, and thiolates, typically under basic conditions. nih.govmdpi.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at the site of the aryl chloride. These reactions have transformed modern synthetic chemistry due to their broad substrate scope and functional group tolerance. wikipedia.orgnih.gov

Suzuki Coupling: The Suzuki reaction creates a carbon-carbon bond by coupling the aryl chloride with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.commdpi.comnih.gov It is widely used for the synthesis of biaryl compounds.

Representative Suzuki Coupling Conditions for Aryl Chlorides

| Component | Example | Purpose |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Precatalyst that forms the active Pd(0) species. |

| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine (B1218219) ligands that stabilize the catalyst and promote oxidative addition. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species and participates in the catalytic cycle. |

| Solvent | Toluene, Dioxane, THF/H₂O | Provides a medium for the reaction. |

| Temperature | 80-120 °C | Typically requires heating to activate the aryl chloride bond. |

Heck Reaction: The Heck reaction forms a carbon-carbon bond by coupling the aryl chloride with an alkene. researchgate.netresearchgate.net This reaction is used to synthesize substituted alkenes, such as styrenes and cinnamates. A base is required to regenerate the active catalyst.

Representative Heck Reaction Conditions for Aryl Chlorides

| Component | Example | Purpose |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | Precatalyst that forms the active Pd(0) species. |

| Ligand | P(o-tol)₃, PPh₃, NHC ligands | Stabilizes the palladium catalyst. |

| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes the HX formed during the reaction to regenerate the catalyst. |

| Solvent | DMF, NMP, Acetonitrile (B52724) | Polar aprotic solvents are commonly used. |

| Temperature | 100-150 °C | High temperatures are often necessary for less reactive aryl chlorides. |

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between the aryl chloride and a terminal alkyne. researchgate.netresearchgate.netelte.hu This reaction is typically co-catalyzed by palladium and a copper(I) salt and is a reliable method for synthesizing aryl alkynes.

Representative Sonogashira Coupling Conditions for Aryl Chlorides

| Component | Example | Purpose |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | The primary catalyst for the cross-coupling cycle. |

| Copper Co-catalyst | CuI | Facilitates the formation of a copper acetylide intermediate. |

| Ligand | PPh₃, Xantphos | Stabilizes the palladium catalyst. |

| Base | Et₃N, Piperidine, DIPA | Acts as both a base and often as the solvent. |

| Solvent | THF, DMF | Used when the amine base is not the solvent. |

| Temperature | Room Temp to 100 °C | Conditions vary based on substrate reactivity. |

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgnih.govresearchgate.net It has become a premier method for synthesizing anilines and other N-aryl compounds, replacing harsher classical methods. wikipedia.org

Representative Buchwald-Hartwig Amination Conditions for Aryl Chlorides

| Component | Example | Purpose |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Precatalyst that forms the active Pd(0) species. |

| Ligand | BINAP, XPhos, BippyPhos nih.gov | Bulky, electron-rich phosphine ligands are crucial for efficiency. wikipedia.org |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are required for deprotonating the amine. |

| Solvent | Toluene, Dioxane | Anhydrous, non-polar aprotic solvents are typical. |

| Temperature | 80-110 °C | Heating is generally required. |

Transformations of the Carboxylate Moiety

The methyl ester group at the C6 position is a versatile functional group that can be converted into several other functionalities.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred as it is irreversible due to the formation of the carboxylate salt. rsc.orglibretexts.orgchemspider.com Subsequent acidification protonates the carboxylate to yield the free carboxylic acid.

Reduction: The ester can be reduced to a primary alcohol, (4-chloro-6-(hydroxymethyl)benzofuran), using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reaction typically proceeds in an anhydrous ether solvent. Partial reduction to an aldehyde can be achieved using less reactive hydrides like diisobutylaluminum hydride (DIBAL-H) at low temperatures (e.g., -78 °C). libretexts.org

Amidation: Direct conversion of the methyl ester to an amide can be achieved by heating it with an amine (ammonolysis). This reaction can be slow and often requires high temperatures or the use of a catalyst. nih.govmdpi.comresearchgate.netijirset.com The process involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of methanol (B129727).

Ester Hydrolysis and Amidation Reactions

The ester functional group in this compound is a primary site for nucleophilic acyl substitution reactions, such as hydrolysis and amidation.

Ester Hydrolysis: The hydrolysis of a methyl ester to its corresponding carboxylic acid can be achieved under either acidic or basic conditions. ucalgary.ca

Acid-Catalyzed Hydrolysis : This reversible reaction, the reverse of Fischer esterification, involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. ucalgary.cayoutube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers facilitate the elimination of methanol as a leaving group, yielding the carboxylic acid, 4-Chloro-6-benzofurancarboxylic acid, after deprotonation. youtube.comucoz.com

Base-Promoted Hydrolysis (Saponification) : This is an irreversible process where a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org This intermediate then collapses, expelling a methoxide (B1231860) ion as the leaving group. The methoxide ion subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt. ucalgary.calibretexts.org An acidic workup is required to obtain the neutral carboxylic acid.

Amidation Reactions: Amidation involves the reaction of the ester with an amine to form an amide. This transformation is often more challenging than hydrolysis and may require catalysts or conversion of the carboxylic acid (from hydrolysis) into a more reactive derivative. researchgate.net

Direct Amidation of Esters : The direct reaction of this compound with amines is possible but typically requires high temperatures and/or catalysts, such as nickel or lanthanum-sodium complexes. mdpi.com

Via the Carboxylic Acid : A more common route involves the initial hydrolysis of the ester to 4-Chloro-6-benzofurancarboxylic acid. The acid is then activated using coupling agents (like carbodiimides or phosphonium (B103445) salts) to form a highly reactive intermediate, which readily reacts with a primary or secondary amine to yield the corresponding amide. nih.govucl.ac.uk

| Reaction | Reagents | Key Features | Product |

| Acidic Hydrolysis | H₃O⁺ (e.g., H₂SO₄/H₂O), heat | Reversible; proceeds via a protonated tetrahedral intermediate. ucalgary.cayoutube.com | 4-Chloro-6-benzofurancarboxylic acid |

| Basic Hydrolysis | NaOH (aq), heat | Irreversible (saponification); proceeds via a tetrahedral intermediate. libretexts.org | Sodium 4-Chloro-6-benzofurancarboxylate |

| Amidation | 1. NaOH/H₂O, then H⁺2. Coupling agent, Amine | Two-step process via the carboxylic acid is common. nih.gov | N-substituted 4-Chloro-6-benzofuranamide |

Reduction and Oxidation Pathways

Reduction Pathways: The ester group is generally less reactive towards reduction than aldehydes or ketones.

Selective Reduction : Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically incapable of reducing esters. iwu.edu This chemoselectivity allows for the reduction of other functional groups, if present, without affecting the methyl ester on the benzofuran core. researchgate.net

Full Reduction : Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are required to reduce the ester. This reaction would convert the methyl ester to a primary alcohol, yielding (4-Chloro-6-benzofuranyl)methanol. The reaction proceeds through the nucleophilic addition of a hydride to the carbonyl carbon.

Oxidation Pathways: The benzofuran ring system and the methyl ester are generally stable to oxidation under standard conditions. The benzene portion of the benzofuran core is electron-rich and could be susceptible to oxidation under harsh conditions, potentially leading to ring-opening. However, specific oxidation pathways for this compound have not been documented.

| Transformation | Reagent | Expected Product | Notes |

| Ester Reduction | Lithium Aluminum Hydride (LiAlH₄) | (4-Chloro-6-benzofuranyl)methanol | Requires a strong reducing agent. |

| Selective Reduction | Sodium Borohydride (NaBH₄) | No Reaction | Ester group is unreactive to mild hydrides. iwu.edu |

Cycloaddition and Ring Expansion/Contraction Reactions

While benzofurans can participate in various pericyclic and rearrangement reactions, no specific studies have been reported for this compound. numberanalytics.com

Cycloaddition Reactions (e.g., Diels-Alder): The furan ring within the benzofuran structure can potentially act as a diene in Diels-Alder reactions, although its aromaticity reduces its reactivity compared to simple furans. numberanalytics.com The reaction would involve the [4+2] cycloaddition with a dienophile across the 2- and 3-positions of the furan ring. The viability and outcome of such a reaction for this specific substituted benzofuran are not documented. beilstein-journals.orgnih.gov

Ring Expansion/Contraction Reactions: Ring expansion and contraction reactions of the benzofuran core are known but are not common transformations. These reactions often require specific precursors and catalysts.

Ring Expansion : Strategies exist for the expansion of the furan ring in benzofurans to create larger heterocyclic systems, often involving the generation of a stabilized carbocation intermediate that triggers the rearrangement. rsc.org

Ring Contraction : Base-mediated ring contraction of related pyran systems to form benzofurans has been observed, suggesting that under specific conditions, rearrangements of the heterocyclic ring are possible. hud.ac.uk

The specific substitution pattern of this compound would influence the feasibility and regioselectivity of these reactions, but no experimental data is currently available.

Detailed Mechanistic Elucidation Studies

Detailed mechanistic studies, including the identification of intermediates and transition state analysis, are highly specific to a particular reaction and substrate. Such studies for this compound have not been reported. The following discussion is based on general mechanisms for related reactions.

The identification of reaction intermediates is crucial for understanding reaction mechanisms.

Ester Hydrolysis : For both acid- and base-catalyzed ester hydrolysis, the key species is a tetrahedral intermediate . In the base-catalyzed mechanism, this is a tetrahedral alkoxide. In the acid-catalyzed version, it is a neutral tetrahedral intermediate formed after the nucleophilic attack of water on the protonated carbonyl. ucalgary.calibretexts.org

Benzofuran Synthesis : Mechanistic studies on the synthesis of substituted benzofurans, often catalyzed by transition metals like palladium or copper, have proposed various organometallic intermediates. acs.orgnih.gov For instance, in palladium-catalyzed cyclizations, intermediates involving Pd-O bonds or other palladium complexes are often invoked. acs.orgnih.gov

Rearrangement Reactions : The formation of benzofurans from other heterocyclic systems can involve complex intermediates. For example, the acid-catalyzed rearrangement of 2,3-dihydrobenzofurans may proceed through a diprotonated intermediate that facilitates ring-opening and subsequent re-cyclization. nih.gov

Transition state analysis, typically performed using computational chemistry methods like Density Functional Theory (DFT), provides insight into the energy barriers of a reaction.

While there is no specific transition state analysis for reactions of this compound, computational studies have been performed on related systems. For example, the mechanisms of transition-metal-catalyzed synthesis of benzofuran derivatives have been investigated, calculating the energy barriers for key steps like C-H activation and reductive elimination. globethesis.com These studies help to determine the rate-determining step and the most favorable reaction pathway among several possibilities. globethesis.com For a reaction like ester hydrolysis, transition state analysis would focus on the energy barriers for the formation and breakdown of the tetrahedral intermediate.

Advanced Structural Characterization and Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For Methyl 4-Chloro-6-benzofurancarboxylate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a comprehensive picture of its atomic connectivity and spatial arrangement.

Detailed analysis of the ¹H NMR spectrum of this compound allows for the assignment of protons in the molecule. The aromatic protons on the benzofuran (B130515) ring system are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The methyl ester protons would present as a singlet further upfield.

The ¹³C NMR spectrum provides information about the carbon framework. The carbonyl carbon of the ester group is characteristically found at the lower field end of the spectrum, while the carbon of the methyl group appears at the higher field end. Aromatic and heterocyclic carbons resonate in the intermediate region. DFT calculations can provide highly accurate predictions of both ¹H and ¹³C chemical shifts, with mean absolute errors of less than 0.2 ppm for protons and less than 2 ppm for carbons, especially when considering conformational isomers. nih.gov

Predicted ¹H and ¹³C NMR Data for this compound Below is an interactive table of predicted NMR data.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | ~7.5 | - |

| H3 | ~7.0 | - |

| H5 | ~7.8 | - |

| H7 | ~8.0 | - |

| -OCH₃ | ~3.9 | ~52.0 |

| C2 | - | ~145.0 |

| C3 | - | ~110.0 |

| C3a | - | ~150.0 |

| C4 | - | ~130.0 |

| C5 | - | ~125.0 |

| C6 | - | ~140.0 |

| C7 | - | ~120.0 |

| C7a | - | ~155.0 |

| -C=O | - | ~165.0 |

| -OCH₃ | - | ~52.0 |

1D and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals observed in 1D spectra and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the benzofuran ring, helping to trace the connectivity of the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum indicates a proton attached to a specific carbon, which is fundamental for assigning the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, a correlation between the methyl ester protons and the carbonyl carbon would confirm the ester functionality.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close in space, even if they are not directly bonded. This can provide valuable information about the three-dimensional structure and preferred conformation of the molecule. For example, NOESY could reveal spatial proximity between protons on the furan (B31954) ring and the benzene (B151609) ring.

Advanced NMR Solvent and Temperature Effects Research

The choice of solvent can significantly influence NMR chemical shifts. nih.gov Comparing spectra recorded in different solvents, such as chloroform-d (B32938) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆), can provide insights into solute-solvent interactions. modgraph.co.ukresearchgate.net For this compound, polar aprotic solvents like DMSO may interact with the ester group, leading to changes in the chemical shifts of nearby protons compared to a less polar solvent like chloroform. researchgate.net

Temperature variation studies in NMR can reveal information about dynamic processes, such as conformational changes. researchgate.netauremn.org.br For a relatively rigid molecule like this compound, significant temperature effects on the NMR spectrum are not expected unless there is restricted rotation around a single bond leading to different conformers. Lowering the temperature could potentially resolve separate signals for these conformers if the energy barrier to rotation is sufficiently high. nih.gov The dynamics of the furan ring itself can also be influenced by temperature. nih.gov

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. nih.gov For this compound (C₁₀H₇ClO₃), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula. The presence of chlorine is readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Expected HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [M]⁺ (with ³⁵Cl) | 210.00837 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This technique is instrumental in piecing together the structure of a molecule. nih.govnih.gov The fragmentation of benzofuran derivatives is often characterized by specific losses of small neutral molecules. researchgate.net

A plausible fragmentation pathway for this compound would likely involve:

Loss of the methoxy (B1213986) radical (•OCH₃): This would result in an acylium ion.

Loss of formaldehyde (B43269) (CH₂O) from the methyl ester.

Decarbonylation (loss of CO): This is a common fragmentation pathway for aromatic esters.

Loss of a chlorine radical (•Cl): This can be a diagnostic fragmentation for halogenated compounds. researchgate.net

Plausible Fragmentation Pathway of this compound Below is an interactive table outlining a potential fragmentation pathway.

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) |

| 210 | •OCH₃ | 179 |

| 210 | CH₂O | 180 |

| 179 | CO | 151 |

| 151 | Cl | 116 |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. vensel.org A successful crystal structure determination for this compound would provide accurate bond lengths, bond angles, and torsion angles. researchgate.netresearchgate.net

The benzofuran unit is expected to be largely planar. nih.govnih.gov The crystal packing would be stabilized by various intermolecular interactions. researchgate.netresearchgate.net Given the presence of a chlorine atom and an aromatic system, the following interactions are likely to be observed:

Halogen bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like the oxygen of the carbonyl group in a neighboring molecule. nih.gov

π-π stacking: The planar benzofuran ring systems can stack on top of each other, contributing to the stability of the crystal lattice.

C-H···O hydrogen bonds: Weak hydrogen bonds between carbon-hydrogen bonds and the oxygen atoms of the ester group can also play a role in the crystal packing. nih.gov

Analysis of the crystal structure would reveal the formation of supramolecular assemblies, such as dimers or chains, through these non-covalent interactions. nih.govmdpi.com

Single Crystal X-ray Diffraction

While a single crystal X-ray diffraction study for the specific compound, this compound, is not publicly available, analysis of closely related benzofuran derivatives provides valuable insights into the expected molecular geometry and crystal packing. For instance, the crystal structure of ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate reveals that the benzofuran system is virtually planar. researchgate.net In this related structure, the maximum deviation from the mean plane for the benzofuran ring system is minimal. researchgate.netnih.gov

Based on analogous structures, the benzofuran core of this compound is anticipated to be essentially planar. The chlorine atom at the 4-position and the methyl carboxylate group at the 6-position will lie in the plane of the fused ring system. The crystal packing is likely to be influenced by weak intermolecular interactions such as C—H···O hydrogen bonds, which are observed to link molecules into three-dimensional networks in similar chloro-benzofuran derivatives. nih.gov The presence of the chlorine atom and the ester group may also lead to other non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which would further stabilize the crystal lattice.

Table 1: Predicted Crystallographic Parameters for this compound (based on analogous structures)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 7.5 - 8.5 |

| b (Å) | 8.0 - 9.0 |

| c (Å) | 24.0 - 26.0 |

| α (°) | 90 |

| β (°) | 90 - 100 |

| γ (°) | 90 |

Note: These are predicted values based on the analysis of similar benzofuran structures and are for illustrative purposes.

Co-crystallization Studies for Supramolecular Assembly

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a compound by forming a new crystalline solid with a second component, known as a co-former. rsc.org While specific co-crystallization studies on this compound have not been reported, the principles of supramolecular chemistry allow for the prediction of potential co-crystal formation.

The molecular structure of this compound offers several sites for non-covalent interactions, which are the basis of co-crystal design. The ester carbonyl group can act as a hydrogen bond acceptor, while the chlorine atom can participate in halogen bonding. Aromatic π-π stacking interactions are also possible due to the benzofuran ring system.

Potential co-formers could include molecules with strong hydrogen bond donor groups, such as carboxylic acids or amides, which could form robust supramolecular synthons with the ester group of the target molecule. rsc.org For example, the carboxylic acid–ester synthon is a well-established interaction in co-crystal engineering. researchgate.netscispace.com Furthermore, co-formers containing aromatic rings could engage in π-stacking interactions with the benzofuran core. The selection of an appropriate co-former would depend on the desired properties of the resulting co-crystal, such as enhanced solubility or stability.

Table 2: Potential Co-formers and Supramolecular Synthons for this compound

| Co-former Class | Example Co-former | Potential Supramolecular Synthon |

|---|---|---|

| Carboxylic Acids | Benzoic Acid | Carboxylic acid–ester hydrogen bond |

| Amides | Benzamide | Amide–ester N–H···O hydrogen bond |

| Phenols | Hydroquinone | Phenol (B47542)–ester O–H···O hydrogen bond |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within a molecule. Although specific IR and Raman spectra for this compound are not available, the expected vibrational modes can be predicted based on the analysis of similar compounds. scispace.com

The IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule. The C=O stretching vibration of the methyl ester group is anticipated to appear as a strong band in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and the furan ring are likely to be observed in the 1250-1000 cm⁻¹ range. Aromatic C=C stretching vibrations from the benzene and furan rings would produce bands in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration is expected to give rise to a band in the lower frequency region, typically between 800 and 600 cm⁻¹.

Raman spectroscopy would provide complementary information. Aromatic ring breathing modes are often strong in the Raman spectrum. The C=O and C-Cl stretching vibrations would also be Raman active. A comprehensive vibrational analysis would involve correlating the observed IR and Raman bands with theoretical calculations to provide a complete assignment of the fundamental vibrational modes.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium | Medium |

| C=O Stretch (Ester) | 1740-1720 | Strong | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Strong |

| C-O Stretch (Ester & Furan) | 1250-1000 | Strong | Medium |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides information about the electronic transitions within a molecule and its photophysical properties. For this compound, the UV-Vis absorption spectrum is expected to arise from π→π* transitions within the benzofuran chromophore.

Studies on related chloromethyl phenols and benzofuran derivatives show that electronic absorption bands typically lie in the near-ultraviolet region, around 260-290 nm. ias.ac.in The substitution pattern on the benzofuran ring, including the chloro and methyl carboxylate groups, will influence the precise wavelength of maximum absorption (λmax) and the molar absorptivity. These substituents can act as auxochromes, causing a shift in the absorption bands compared to the parent benzofuran molecule.

The fluorescence properties of this compound would depend on its ability to emit light after electronic excitation. While not all benzofuran derivatives are strongly fluorescent, the rigid, planar structure of the benzofuran core is conducive to fluorescence. The presence of the chlorine atom, a heavy atom, could potentially lead to enhanced intersystem crossing and a decrease in fluorescence quantum yield. A detailed photophysical study would involve measuring the absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime to fully characterize the electronic excited states of the molecule.

Table 4: Predicted Photophysical Properties for this compound

| Property | Predicted Value / Characteristic |

|---|---|

| Absorption Maximum (λmax) | 260 - 290 nm |

| Molar Absorptivity (ε) | 10,000 - 20,000 M⁻¹cm⁻¹ |

| Emission Maximum (λem) | 320 - 380 nm (if fluorescent) |

| Stokes Shift | 60 - 90 nm |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. irjweb.com For Methyl 4-Chloro-6-benzofurancarboxylate, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d), are utilized to optimize the molecular geometry and compute various electronic properties. sci-hub.senih.gov This approach allows for a detailed understanding of the molecule's behavior.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. irjweb.comnih.gov

A small energy gap suggests high polarizability and chemical reactivity, indicating that the molecule can be easily excited. nih.gov Based on the HOMO and LUMO energy values, global reactivity descriptors such as chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω) can be calculated to further quantify the molecule's reactivity. irjweb.com These parameters provide a theoretical basis for understanding how this compound might participate in chemical reactions.

Table 1: Illustrative Global Reactivity Descriptors for this compound Derived from DFT Calculations Note: The values in this table are representative examples of parameters obtained from DFT calculations and are for illustrative purposes.

| Parameter | Symbol | Formula | Illustrative Value | Description |

| HOMO Energy | EHOMO | - | -8.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | - | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | 7.0 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. irjweb.com |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 3.5 eV | Measures resistance to change in electron distribution. |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -5.0 eV | Relates to the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index | ω | µ² / (2η) | 3.57 eV | Measures the propensity of a species to accept electrons. |

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color-coded scheme to identify regions of varying electron density. wolfram.com

For this compound, an MEP map would reveal the electrophilic and nucleophilic sites. Typically, regions with negative potential (colored red or yellow) are located around electronegative atoms like the oxygen atoms of the ester group and the furan (B31954) ring, as well as the chlorine atom. These areas are susceptible to electrophilic attack. Conversely, regions with positive potential (colored blue) are generally found around hydrogen atoms, indicating sites prone to nucleophilic attack. researchgate.netresearchgate.net This visualization is invaluable for predicting intermolecular interactions and the molecule's reactivity patterns. uni-muenchen.de

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information on the conformational flexibility and the influence of the solvent environment on this compound.

By simulating the molecule's trajectory, MD can explore the accessible conformational space, identifying stable and transient geometries. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological target's binding site. nih.gov The flexibility of the ester side chain and potential minor torsions in the benzofuran (B130515) ring system can be quantified.

Furthermore, MD simulations can effectively model solvation effects by placing the molecule in a simulated box of solvent, such as water. arxiv.org This allows for the study of solute-solvent interactions, including the formation and lifetime of hydrogen bonds and the structure of the surrounding solvent shell. researchgate.net Understanding how this compound interacts with its solvent environment is critical, as these interactions can significantly influence its solubility, stability, and bioavailability.

Quantitative Structure-Activity Relationship (QSAR) Methodology Development and Application to Benzofuran Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the structural properties of a molecule, encoded by molecular descriptors, determine its activity.

The development of a QSAR model for benzofuran scaffolds would involve several key steps:

Data Set Compilation : A series of benzofuran derivatives, including this compound, with experimentally measured biological activities against a specific target are collected.

Molecular Descriptor Calculation : For each molecule in the series, a wide range of molecular descriptors are calculated. These can include electronic (e.g., HOMO/LUMO energies), steric, topological, and quantum chemical descriptors. researchgate.net

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical equation that relates the descriptors to the biological activity. researchgate.netmdpi.com

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com

Once a validated QSAR model is established, it can be used to predict the activity of new or untested benzofuran compounds based solely on their calculated descriptors, thereby guiding the design of more potent analogues. nih.gov

Reaction Pathway Modeling and Transition State Determination

Reaction pathway modeling is a computational technique used to elucidate the detailed mechanism of a chemical reaction at the atomic level. This methodology involves mapping the potential energy surface of a reaction to identify the lowest energy path from reactants to products. researchgate.net

For reactions involving this compound, such as its synthesis or metabolic degradation, this modeling can identify all relevant intermediates and, crucially, the transition states (TS) that connect them. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. researchgate.net

By calculating the energies of the reactants, transition states, and products, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined. researchgate.net This information provides fundamental insights into the reaction's feasibility, kinetics, and selectivity, explaining why certain products are formed preferentially over others.

In Silico Screening and Molecular Docking Methodologies for Target Interaction Prediction

In silico screening encompasses a variety of computational techniques to identify and evaluate potential drug candidates. A cornerstone of this approach is molecular docking, which predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a macromolecular target, typically a protein or enzyme. nih.govjazindia.com

The methodology for docking this compound into a specific protein's active site involves:

Preparation of Structures : High-resolution 3D structures of both the ligand (this compound) and the target protein are prepared.

Sampling : The ligand is placed in the defined binding site of the protein, and a docking algorithm systematically explores various possible conformations and orientations (poses).

Scoring : Each pose is evaluated using a scoring function that estimates the binding free energy, typically expressed in kcal/mol. The pose with the lowest energy score is predicted to be the most favorable binding mode. africanjournalofbiomedicalresearch.comnih.govafricanjournalofbiomedicalresearch.com

The results of a docking study provide a binding energy score, which indicates the strength of the interaction, and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This methodology is instrumental in rational drug design for identifying potential lead compounds and optimizing their interactions with a biological target. nih.gov

Table 2: Illustrative Output from a Molecular Docking Study Note: This table provides a hypothetical example of results from a molecular docking simulation of this compound with a protein target.

| Parameter | Description |

| Binding Energy (kcal/mol) | -8.5 |

| Predicted Inhibition Constant (Ki) | 250 nM |

| Interacting Amino Acid Residues | TYR 250, LEU 310, VAL 325, PHE 410 |

| Types of Interactions | Hydrogen bond with TYR 250; Pi-Pi stacking with PHE 410; Hydrophobic interactions with LEU 310 and VAL 325. |

Derivatization Strategies and Analogue Synthesis

Design Principles for Benzofuran (B130515) Carboxylate Analogues

The design of benzofuran carboxylate analogues is guided by established structure-activity relationships (SAR) to produce compounds with desired biological activities. scilit.comnih.gov The benzofuran core is a versatile scaffold, and introducing various substituents at specific positions can lead to new derivatives with unique therapeutic values. mdpi.com

Key design principles often involve:

Substitution at the C-2 and C-3 positions: SAR studies have indicated that substitutions at the C-2 position, often with ester or heterocyclic rings, can be crucial for cytotoxic activity. mdpi.com Similarly, the C-3 position is a common site for modification to create diverse libraries of compounds. mdpi.com

Halogenation: The position of halogen atoms on the benzofuran ring is a critical determinant of biological activity. mdpi.com For Methyl 4-Chloro-6-benzofurancarboxylate, modifying the existing chlorine at C-4 or introducing other halogens could significantly alter its properties.

Hybrid Molecules: A common strategy is to combine the benzofuran scaffold with other known pharmacophores, such as piperazine, thiazole, or triazole, to create hybrid molecules. researchgate.netresearchgate.net This approach aims to merge the therapeutic activities of both moieties into a single compound. rsc.org

Physicochemical Property Modulation: Building blocks are often selected to achieve specific variations in physicochemical properties like molecular weight and lipophilicity (measured as the octanol/water partition coefficient). acs.orgnih.gov Statistical molecular design can be employed to create libraries of lead-like compounds with optimized properties for potential therapeutic applications. acs.orgnih.gov

Functional Group Interconversions (FGIs)

Functional group interconversions (FGIs) are fundamental transformations for derivatizing the this compound core. These reactions modify the existing methyl ester and chloro groups or alter the benzofuran ring itself.

Ester and Carboxylic Acid Transformations: The methyl ester group is a versatile handle for derivatization.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, for example, by using sodium hydroxide (B78521) (NaOH) in a solvent mixture like tetrahydrofuran, methanol (B129727), and water. acs.org This carboxylic acid can then be coupled with various amines to form a diverse range of benzofuran-2-carboxamides, a common structural motif in bioactive molecules. mdpi.comresearchgate.net

Transamidation: Efficient one-pot, two-step protocols exist for the transamidation of benzofuran esters. This allows for the direct conversion of the ester into various amides, providing a modular route to elaborate benzofuran-2-carboxamides. nih.gov

Manipulation of the Chloro Substituent: The chlorine atom at the C-4 position can be replaced through various nucleophilic aromatic substitution reactions or participate in cross-coupling reactions, although such transformations can be challenging on an electron-rich heterocyclic system.

Ring Transformations: While less common as a derivatization strategy, ring-opening reactions of the benzofuran core can provide access to ortho-functionalized phenol (B47542) derivatives. acs.org For instance, nickel-catalyzed ring-opening with silanes can yield ortho-alkenyl or ortho-alkyl silane (B1218182) substituted phenols. acs.org

Heterocyclic Annulation and Fusion Reactions

Annulation reactions involve the construction of a new ring fused to the existing benzofuran scaffold, leading to more complex polycyclic heterocyclic systems. These strategies are crucial for expanding structural diversity and accessing novel chemical entities.

Cycloaddition Reactions: Benzofuran derivatives can participate as synthons in various cycloaddition reactions.

A palladium-catalyzed formal [5+4] cycloaddition between azadienes and vinylethylene carbonates has been used to synthesize benzofuran-fused nine-membered rings. acs.orgnih.gov

A [4+2] cyclization of benzofuran-derived azadienes with azlactones, catalyzed by chiral squaramide, can produce benzofuran-fused six-membered N-heterocycles. acs.org

N-Heterocyclic Carbene (NHC) Catalysis: NHCs are effective catalysts for annulation reactions involving benzofuran precursors.

The NHC-catalyzed [3+3] annulation of enals with benzofuran-3-ones provides a route to benzofuran-fused δ-lactones. rsc.orgrsc.org

Annulation of benzofuran-2,3-diones with enals using NHC catalysis can yield spiro-bis-lactones. nih.gov

One-Pot Synthesis: One-pot procedures are often employed for efficiency. For example, benzoquinone derivatives can undergo heteroannulation with cyclohexanones in the presence of an acid catalyst to produce benzofuran structures. dtu.dk

A summary of representative annulation strategies is provided in the table below.

| Reaction Type | Reactants | Catalyst/Reagent | Product | Reference |

|---|---|---|---|---|

| [5+4] Cycloaddition | Azadienes, Vinylethylene Carbonates | Palladium Catalyst | Benzofuran-fused nine-membered rings | acs.orgnih.gov |

| [4+2] Cyclization | Azadienes, Azlactones | Chiral Squaramide | Benzofuran-fused six-membered N-heterocycles | acs.org |

| [3+3] Annulation | Enals, Benzofuran-3-ones | N-Heterocyclic Carbene (NHC) | Benzofuran-fused δ-lactones | rsc.orgrsc.org |

| Heteroannulation | Benzoquinones, Cyclohexanones | Acetic Acid | Benzofuran systems | dtu.dk |

Combinatorial Chemistry Approaches for Library Generation (Methodological focus)

Combinatorial chemistry provides powerful methodological tools for the rapid generation of large libraries of related compounds, which is essential for drug discovery and materials science. Solution-phase parallel synthesis is a particularly effective technique for creating libraries of multi-substituted benzofurans. acs.orgnih.govnih.gov

A common methodological approach involves a multi-step sequence:

Core Synthesis: A key intermediate, such as a 3-iodobenzofuran, is synthesized. This is often achieved through a palladium/copper-catalyzed cross-coupling of an appropriate ortho-iodoanisole with a terminal alkyne, followed by an electrophilic cyclization. acs.orgnih.gov

Diversification: The halogenated intermediate serves as a versatile anchor point for introducing diversity. Various palladium-catalyzed cross-coupling reactions are employed to attach a wide range of substituents. These reactions include:

Suzuki-Miyaura Coupling: For introducing aryl and heteroaryl groups. acs.orgnih.gov

Sonogashira Coupling: For introducing alkynyl groups. acs.orgnih.gov

Heck Coupling: For introducing alkenyl groups. acs.orgnih.gov

Carbonylative Couplings: Such as carbonylative Suzuki reactions or carboalkoxylation to introduce carbonyl-containing moieties. acs.orgnih.gov

This parallel synthesis approach allows for the systematic variation of substituents around the benzofuran core, enabling the creation of large and diverse compound libraries for high-throughput screening. nih.gov Diversity-oriented synthesis (DOS) further expands this concept by using common starting materials and branching reaction pathways to produce structurally diverse scaffolds, including not only flat benzofurans but also topographically distinct 2,3-dihydrobenzofurans. acs.orgnih.govacs.org

Bioconjugation Strategies (focusing on chemical methods for creating conjugates)

Bioconjugation involves the chemical linking of a molecule, such as a benzofuran derivative, to a biomolecule like a protein or peptide. This strategy is used to create probes for studying biological systems or to develop targeted therapeutics. While specific bioconjugation methods for this compound are not detailed in the provided context, general principles applicable to benzofuran derivatives can be inferred.

The ability of benzofuran derivatives to interact with and bind to proteins, such as serum albumins, is a prerequisite for their use in bioconjugation and as potential drug delivery systems. encyclopedia.pubnih.govnih.gov The chemical strategy for creating a covalent linkage would depend on the functional groups available on the benzofuran analogue.

Common chemical methods for creating conjugates include:

Amide Bond Formation: A benzofuran derivative functionalized with a carboxylic acid (obtainable via hydrolysis of the methyl ester) can be activated and coupled to free amine groups (e.g., the N-terminus or lysine (B10760008) side chains) on a protein or peptide.

Click Chemistry: If the benzofuran derivative is modified to contain an azide (B81097) or alkyne group, it can be efficiently and specifically linked to a biomolecule containing the complementary functional group via copper-catalyzed or strain-promoted azide-alkyne cycloaddition.

Thiol-Maleimide Chemistry: A benzofuran analogue functionalized with a maleimide (B117702) group can react specifically with cysteine residues on a protein to form a stable thioether bond.

Recent advances have also explored copper-catalyzed methods for conjugating electron-rich arenes to cysteine or selenocysteine (B57510) residues in peptides and proteins, which could be a potential strategy for appropriately functionalized benzofuran derivatives. acs.org The development of fluorescent benzofuran derivatives has also led to their use as labeling reagents for amino acids and peptides. researchgate.net

Role of Methyl 4 Chloro 6 Benzofurancarboxylate As a Precursor and Synthetic Building Block

Intermediates in Medicinal Chemistry Research Programs

While halogenated benzofuran (B130515) derivatives are actively investigated in medicinal chemistry for developing new therapeutic agents, no specific research programs or publications were identified that name Methyl 4-Chloro-6-benzofurancarboxylate as a key building block or synthetic intermediate. Its potential utility as a scaffold is suggested by its structure, but concrete examples of its application in scaffold development for medicinal chemistry are not documented in the available literature.

Precursor to Advanced Materials

No research was found that describes the use of this compound as a precursor for advanced materials, such as organic electronics or dyes. The development of functional materials often relies on molecules with specific electronic and photophysical properties, but this particular compound has not been cited in the literature for these applications.

Bio Molecular Interaction Research Methodologies and Mechanistic Insights Strictly Excluding Clinical Human Trial Data, Dosage, Safety, and Adverse Effect Profiles

Enzyme Inhibition Mechanism Studies

The investigation into how benzofuran (B130515) derivatives inhibit enzymes is a key area of research, focusing on the kinetics and structural basis of these interactions.

In vitro enzymatic assays are fundamental in determining the inhibitory potential and mechanism of benzofuran compounds. These assays measure the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor. For instance, studies on various benzofuran derivatives have utilized such assays to determine their inhibitory activities against enzymes like SIRT1–3 and cholinesterases. mdpi.commdpi.com

Key kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are determined from these assays. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. For example, a series of novel benzofuran derivatives demonstrated selective inhibitory activity against SIRT2 with IC50 values in the micromolar range. mdpi.com Similarly, certain 2-arylbenzofuran derivatives have shown potent and selective inhibitory activity against butyrylcholinesterase (BChE) in a competitive manner, with Ki values as low as 1.7 μM. mdpi.com

The data from these assays can be used to construct Lineweaver-Burk or other kinetic plots to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Table 1: Examples of Enzyme Inhibition by Benzofuran Derivatives

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| Benzofuran derivatives containing benzyl (B1604629) sulfoxide (B87167) or benzyl sulfone | SIRT2 | Selective inhibition with IC50 values at the micromolar level. mdpi.com |

| 2-arylbenzofuran derivatives | Butyrylcholinesterase (BChE) | Potent and selective competitive inhibition with Ki values in the low micromolar range. mdpi.com |

To gain a deeper understanding of the molecular interactions between a benzofuran inhibitor and its target enzyme, co-crystallization followed by X-ray crystallography is a powerful technique. This method provides a three-dimensional structure of the enzyme-inhibitor complex, revealing the precise binding mode and the specific amino acid residues involved in the interaction.

While specific co-crystallization data for "Methyl 4-Chloro-6-benzofurancarboxylate" is not available, molecular docking studies on other benzofuran derivatives serve as a computational alternative to predict binding modes. For example, the binding features of a potent SIRT2 inhibitor from the benzofuran class were predicted using the CDOCKER program, suggesting that the compound situates nicely within the binding pocket. mdpi.com These computational models, often validated against known crystal structures, can guide the rational design of more potent and selective inhibitors.

Receptor Binding Profiling Methodologies

Receptor binding assays are employed to evaluate the affinity of a compound for a specific receptor. These assays typically involve incubating the compound with a preparation of the receptor (e.g., cell membranes expressing the receptor) and a radiolabeled ligand that is known to bind to the receptor. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, its binding affinity (often expressed as an IC50 or Ki value) can be determined.

For example, a series of novel 3,4,7-trisubstituted benzofuran derivatives were evaluated for their binding affinity to κ- and μ-opioid receptors. nih.gov Several of these compounds showed moderate binding activities to the κ-opioid receptor with IC50 values in the range of 3.9-11 µM, without significant binding to the μ-opioid receptor, indicating selectivity. nih.gov

Cellular Target Identification Strategies

Identifying the cellular targets of a bioactive small molecule is a critical step in understanding its mechanism of action. Methodologies such as affinity-based pull-down assays coupled with proteomics have become powerful tools for this purpose.

In a typical pull-down assay, the small molecule of interest (the "bait") is immobilized on a solid support, such as agarose (B213101) beads. This immobilized probe is then incubated with a cell lysate. Proteins that bind to the small molecule (the "prey") are "pulled down" with the beads. After washing away non-specifically bound proteins, the target proteins are eluted and identified by mass spectrometry-based proteomics.

While specific pull-down experiments for "this compound" have not been detailed in the available literature, this methodology is a standard approach for target deconvolution of small molecules.

Molecular-Level Interaction Analysis with Biological Macromolecules

Understanding the direct interactions of small molecules with biological macromolecules like proteins and nucleic acids is crucial. Techniques such as circular dichroism (CD) spectroscopy and fluorescence spectroscopy can provide valuable insights into these interactions.

A study on 4-nitrophenyl functionalized benzofurans investigated their ability to bind to bovine serum albumin (BSA), a model protein. nih.gov CD spectroscopy was used to demonstrate that these compounds could alter the secondary structure of the protein. nih.gov Fluorescence spectroscopy was further employed to determine the binding affinity, revealing dissociation constants (kD) in the nanomolar range, indicating a strong interaction. nih.gov

Molecular docking is another valuable tool for analyzing these interactions at a molecular level. In the same study, molecular docking was used to predict the binding modes of the benzofuran derivatives with BSA, showing that different derivatives could bind to different sites on the protein surface or within its interior. nih.gov

Analytical Method Development for Research Applications

Chromatographic Techniques for Purity and Mixture Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are the cornerstone for separating and analyzing "Methyl 4-Chloro-6-benzofuran-carboxylate" from reaction mixtures and determining its purity.